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molecular formula C6H10F2O B8629991 1,1-Difluoro-2-hexanone

1,1-Difluoro-2-hexanone

Cat. No. B8629991
M. Wt: 136.14 g/mol
InChI Key: MTUDQVAWQGFPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254036

Procedure details

To a 3 liter, three-neck, round bottom flask, equipped with a magnetic stirrer, a dropping funnel filled with 39.9 g. of difluoroacetic acid and 200 ml. of ether, and a rubber septum is added 1350 ml. of ether. After cooling in a dry ice-acetone bath under nitrogen, one mole of n-butyl lithium (2.2 M, hexane) is added via a double tip needle. The difluoroacetic acid solution is slowly added to the cooled n-butyl lithium solution via the dropping funnel over 3 hours. The thick mixture is stirred at -78° C. for one hour and then quenched by pouring into a mixture of one liter of 4 N hydrochloric acid and one liter of ice, divided into three flasks, with stirring. The organic layers are combined and washed with water and brine. The 1500 ml. of solution is distilled at atmospheric pressure in a water bath. After the forerun is collected, the residue is fractionally distilled giving 18.8 g. (b.p. 100°-110° C.) of product that is 75% real.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:6])[C:3](O)=[O:4].[CH2:7]([Li])[CH2:8][CH2:9][CH3:10]>CCOCC>[F:1][CH:2]([F:6])[C:3](=[O:4])[CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)F
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The thick mixture is stirred at -78° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 liter, three-neck, round bottom flask, equipped with a magnetic stirrer, a dropping funnel
ADDITION
Type
ADDITION
Details
filled with 39.9 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in a dry ice-acetone bath under nitrogen
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into a mixture of one liter of 4 N hydrochloric acid and one liter of ice
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
washed with water and brine
DISTILLATION
Type
DISTILLATION
Details
of solution is distilled at atmospheric pressure in a water bath
CUSTOM
Type
CUSTOM
Details
After the forerun is collected
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled
CUSTOM
Type
CUSTOM
Details
giving 18.8 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C(CCCC)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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